molecular formula C6H10ClN3O2 B1382136 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1432031-89-4

3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No.: B1382136
CAS No.: 1432031-89-4
M. Wt: 191.61 g/mol
InChI Key: MWECEBCHSWXLFU-UHFFFAOYSA-N
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Description

Chemical Name: 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS Number: 1432031-89-4 Molecular Formula: C₆H₁₀ClN₃O₂ Molecular Weight: 191.62 g/mol Structural Features: This compound consists of a pyrazole ring substituted with an amino group at the 3-position, linked via a propanoic acid chain, and stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

3-(3-aminopyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-5-1-3-9(8-5)4-2-6(10)11;/h1,3H,2,4H2,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWECEBCHSWXLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazole intermediates . These intermediates can then be further functionalized to introduce the amino and propanoic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization reactions .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride
  • Molecular Formula : C6_6H9_9ClN3_3O2_2
  • Molecular Weight : 195.66 g/mol
  • Appearance : White to off-white crystalline powder

Medicinal Chemistry

3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

  • Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can exhibit anticancer activity. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation, making it a candidate for further development in oncology .
  • Neurological Research : There is ongoing research into the effects of this compound on neurotransmitter systems, particularly in relation to neurodegenerative diseases. Its structural similarity to known neuroprotective agents positions it as a potential lead compound for drug development targeting conditions like Alzheimer's and Parkinson's disease .

Biochemical Applications

The compound's unique structure allows it to interact with biological systems in various ways:

  • Enzyme Inhibition : Studies have shown that compounds with pyrazole moieties can act as inhibitors for certain enzymes, such as phosphodiesterases. This inhibition can lead to increased levels of cyclic nucleotides, which are crucial for various signaling pathways in cells .
  • Receptor Modulation : There is evidence suggesting that this compound may influence receptor activity, particularly G-protein coupled receptors (GPCRs), which play a significant role in cellular communication and signal transduction .

Material Science

In addition to its biological applications, 3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is being explored for its utility in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for easy incorporation into polymer matrices, potentially leading to materials with improved mechanical and thermal stability .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds showed promising results in inhibiting tumor growth in vitro. The specific mechanism involves the disruption of cell cycle progression through targeted enzyme inhibition.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of various pyrazole derivatives, including 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride. Results indicated a significant reduction in oxidative stress markers in neuronal cell cultures treated with the compound.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer drug developmentInhibits cancer cell proliferation
BiochemistryEnzyme inhibitionInhibits phosphodiesterases
NeurologyNeuroprotective agentReduces oxidative stress markers
Material SciencePolymer synthesisEnhances mechanical properties of polymers

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes structural analogues, focusing on substituents, molecular properties, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Solubility/Stability Notes References
3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 1432031-89-4 Amino-pyrazole core; no additional aromatic groups Soluble in polar solvents (e.g., H₂O)
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride C₇H₁₂ClN₃O₂ 230.19 1019620-13-3 Methyl group at pyrazole 5-position Increased lipophilicity
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride C₇H₈F₃ClN₃O₂ 223.15 1431965-48-8 Trifluoromethyl group at pyrazole 3-position Enhanced metabolic stability
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride C₁₈H₁₇ClN₄O₄ ~400 (estimated) Not provided Nitrophenyl and phenyl substituents on pyrazole Reduced solubility; high reactivity
3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride C₁₂H₁₂ClN₂O₃ 270.70 Not provided Benzimidazole ring with methoxy group Soluble in H₂O and ethanol

Functional and Pharmacological Differences

Electronic Effects
  • Trifluoromethyl Substitution (CAS 1431965-48-8): The electron-withdrawing CF₃ group increases electrophilicity, enhancing interactions with biological targets such as enzymes or receptors. This modification is linked to improved metabolic stability in preclinical studies .
Steric and Solubility Profiles
  • Benzimidazole Derivative (C₁₂H₁₂ClN₂O₃): The bulky benzimidazole ring reduces solubility in aqueous media compared to pyrazole derivatives but increases affinity for hydrophobic binding pockets .
  • Aromatic Nitrophenyl Group (Compound from ): The nitro group introduces strong electron-withdrawing effects, lowering pKa and increasing reactivity in nucleophilic environments. However, this reduces aqueous solubility .

Biological Activity

3-(3-Amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₆H₉N₃O₂·HCl
  • Molecular Weight : 189.61 g/mol
  • IUPAC Name : 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride

The presence of the pyrazole ring and the amino group contributes to its reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Pseudomonas aeruginosa0.030 mg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating moderate to good antifungal efficacy .

The biological activity of 3-(3-amino-1H-pyrazol-1-yl)propanoic acid hydrochloride is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Disruption of Membrane Integrity : It is hypothesized that the compound can integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Study: Cystic Fibrosis Modulation

Recent studies have explored the potential of this compound in modulating the cystic fibrosis transmembrane conductance regulator (CFTR). The compound was tested for its ability to enhance CFTR function, which is crucial for ion transport in epithelial cells.

In one study, molecular docking simulations indicated that the compound binds effectively at the CFTR potentiator site, suggesting it could serve as a lead compound for developing new treatments for cystic fibrosis .

Research Findings on Structural Analogues

Comparative studies with structural analogues have revealed that modifications to the pyrazole ring significantly affect biological activity. For instance, compounds with additional halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Time48–72 hoursMaximizes conversion
HCl Concentration6.0 M (aqueous)Ensures protonation
Trituration SolventDiethyl EtherEnhances crystallization

Q. Table 2: Safety and Handling Guidelines

HazardPrecautionEmergency ResponseReference
Skin IrritationNitrile gloves, lab coatRinse with H₂O ≥15 min
Respiratory ExposureFume hood usageSeek fresh air, medical help

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